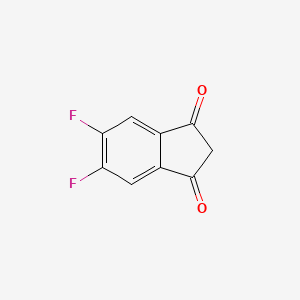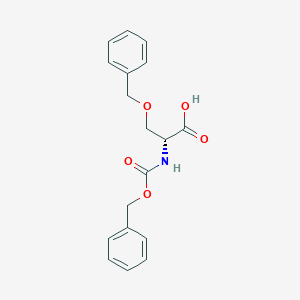
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride is a ruthenium-based compound widely known for its catalytic properties. It is often referred to as a Grubbs catalyst, named after the chemist Robert H. Grubbs who developed it. This compound is particularly significant in the field of organic chemistry due to its ability to facilitate various types of metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride typically involves the reaction of dichlorotris(triphenylphosphine)ruthenium with phenyldiazomethane and tricyclohexylphosphine. The process can be summarized as follows :
Starting Materials: Dichlorotris(triphenylphosphine)ruthenium, phenyldiazomethane, and tricyclohexylphosphine.
Reaction Conditions:
Isolation: The reaction mixture is filtered to remove insolubles, and the filtrate is concentrated. Methanol is added to precipitate the product, which is then washed and vacuum-dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, solvent handling, and product isolation is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride primarily undergoes metathesis reactions, which include:
Ring-Closing Metathesis (RCM): Formation of cyclic compounds from dienes.
Cross Metathesis (CM): Exchange of alkylidene groups between alkenes.
Ring-Opening Metathesis Polymerization (ROMP): Polymerization of cyclic olefins.
Common Reagents and Conditions
Reagents: Alkenes, dienes, and cyclic olefins.
Conditions: Typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon).
Major Products
RCM: Cyclic alkenes.
CM: Mixed alkenes.
ROMP: Polymers with specific properties depending on the monomers used.
Applications De Recherche Scientifique
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride involves the coordination of the ruthenium center with the alkene substrates, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphine)dichlororuthenium(II)
- Dichlorotris(triphenylphosphine)ruthenium(II)
- Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Uniqueness
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride is unique due to its high stability and efficiency in catalyzing metathesis reactions. Its ability to tolerate a wide range of functional groups and its robustness under various reaction conditions make it a preferred choice for many synthetic applications .
Propriétés
IUPAC Name |
3-methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULHKSXXVKDNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH+]=C1C=C[CH-]C=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl.Cl.[Ru] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74Cl2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8092369.png)
![3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092375.png)





![5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8092424.png)


![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)



